4-Ethenyl-3-nitropyridine
Overview
Description
4-Ethenyl-3-nitropyridine is a chemical compound with the molecular formula C7H6N2O2 . It is a derivative of pyridine, which is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The method yields good results for 4-substituted pyridines .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds, including 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Scientific Research Applications
Detection of Nitroaromatic Compounds
4-Ethenyl-3-nitropyridine derivatives have been studied for their application in detecting nitroaromatic compounds (NACs), which are important in explosives detection. Arylene–vinylene terpyridine conjugates, closely related to this compound, have shown remarkable sensitivity and can be used as 'turn-off' sensors for NACs. These sensors are effective in various modes including solution, vapor, and contact, and can detect picric acid at nanomolar levels (Sil, Giri, & Patra, 2017).
Reduction Mechanisms in Aqueous Medium
Research on the reduction mechanism of 4-nitropyridine, a compound structurally similar to this compound, has been conducted. This study is crucial in understanding the electrochemical behaviors of nitropyridines in various pH conditions. The reduction process involves multiple steps including the transformation to dihydroxylamine and nitroso compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Synthesis of Potential Anticancer Agents
This compound derivatives have been explored in the synthesis of anticancer agents. These derivatives have been used to create pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation of cultured L1210 cells and survival rates in mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Stability Studies
Stability studies have been conducted on compounds structurally related to this compound, like 3,4-diaminopyridine. These studies provide insights into the stability of nitropyridine derivatives under various conditions, influencing future pharmaceutical formulations (Raust, Goulay-Dufaÿ, Le Hoang, Pradeau, Guyon, & Do, 2007).
Conformational Stability and Spectral Studies
Research into the conformational stability and vibrational spectral studies of nitropyridine derivatives, including those similar to this compound, has provided valuable information on molecular stability, bond strength, and electronic properties. These studies are significant in understanding the chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Application in Molecular Electronic Devices
Some derivatives of this compound have been used in molecular electronic devices due to their charge-induced conformational switching properties. This application demonstrates the potential of these compounds in the field of nanotechnology and electronics (Derosa, Guda, & Seminario, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-ethenyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . The nitro group in the nitropyridine structure can migrate from one position to another in a process known as a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Result of Action
Nitropyridines are known to be key intermediates in the synthesis of various medicinal products .
Action Environment
Environmental factors such as temperature, ph, and the presence of other chemicals can potentially influence the stability and reactivity of nitropyridines .
Properties
IUPAC Name |
4-ethenyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXNBXKULPZPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726201 | |
Record name | 4-Ethenyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112240-83-1 | |
Record name | 4-Ethenyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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